molecular formula C13H23NO4 B1380157 1-Boc-3-methylpiperidine-4-carboxylic acid methyl ester CAS No. 1824505-67-0

1-Boc-3-methylpiperidine-4-carboxylic acid methyl ester

Cat. No. B1380157
CAS RN: 1824505-67-0
M. Wt: 257.33 g/mol
InChI Key: ZFAWFFHKIMXTPI-UHFFFAOYSA-N
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Description

“1-Boc-3-methylpiperidine-4-carboxylic acid methyl ester” is a chemical compound with the CAS Number: 1824505-67-0 . It has a molecular weight of 257.33 and its IUPAC name is 1-(tert-butyl) 4-methyl 3-methylpiperidine-1,4-dicarboxylate . The compound is typically stored at room temperature and appears as a colorless to yellow liquid .


Synthesis Analysis

The synthesis of this compound can be achieved through a reaction involving Ethyl N-Boc-4-methylpiperidine-4-carboxylate and lithium hydroxide in methanol . The mixture is stirred at a temperature of about 25 ℃ for 16 hours . After evaporation to dryness, the residue is partitioned between DCM and brine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H23NO4/c1-9-8-14 (12 (16)18-13 (2,3)4)7-6-10 (9)11 (15)17-5/h9-10H,6-8H2,1-5H3 . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. Acid chlorides react with alcohols to yield an ester and hydrochloric acid .


Physical And Chemical Properties Analysis

The compound is a colorless to yellow liquid . It has a molecular weight of 257.33 . The compound is typically stored at room temperature .

Scientific Research Applications

Synthesis and Characterization in Peptides

1-Boc-3-methylpiperidine-4-carboxylic acid methyl ester is utilized in the synthesis and characterization of peptides. For example, it is used in the synthesis of redox-active amino acids for studying photoinitiated electron or energy transfer in peptide assemblies. This was demonstrated in the synthesis of redox modules suitable for solid-phase assembly of light-harvesting peptides (McCafferty et al., 1995).

Preparation of Scaffolds for Combinatorial Chemistry

The compound has been used in preparing scaffolds for combinatorial chemistry, as seen in the creation of hexahydro-2-oxo-1,4-diazocin-6-carboxylic acid. This rigid, crown-shaped scaffold was developed for further diversification in chemical synthesis (Penning & Christoffers, 2012).

General Synthesis of Anhydrides and Esters

The compound is also involved in a general method for synthesizing anhydrides and esters. This involves the reaction of carboxylic acids with dialkyl dicarbonates in the presence of a weak Lewis acid, leading to esters in excellent yields (Bartoli et al., 2007).

Intermediate in Synthesis of Non-proteinogenic Amino Acids

It serves as an intermediate in the synthesis of non-proteinogenic amino acids, such as the preparation of orthogonally protected methyl esters of 2,3-l-diaminopropanoic acid (l-Dap). This is vital for understanding and creating new peptide structures (Temperini et al., 2020).

Ring-Opening Reactions in Organic Synthesis

Furthermore, it is used in ring-opening reactions of aziridine-2-carboxylic esters, which is a critical step in the synthesis of functionalized phenylalanine derivatives. This showcases its role in creating diverse organic compounds (Legters et al., 2010).

Creation of Spatially Constrained Ligands for Transition Metals

The compound is instrumental in creating spatially constrained ligands for transition metals, as seen in the synthesis of 9-amino-4,5-diazafluorene-9-carboxylic acid. This has implications in the development of new materials and molecular devices (Mazaleyrat et al., 2001).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, and P305+P351+P338 . The compound is considered harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-O-tert-butyl 4-O-methyl 3-methylpiperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-9-8-14(12(16)18-13(2,3)4)7-6-10(9)11(15)17-5/h9-10H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFAWFFHKIMXTPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1C(=O)OC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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